N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide
Description
N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex oxalamide derivative featuring a central hydroxyethyl group substituted with two distinct thiophene rings (2- and 3-position) and an N2-(2-(methylthio)phenyl) moiety. Its structure combines aromatic heterocycles (thiophenes) with a sulfur-containing methylthio group, which may influence electronic properties, solubility, and intermolecular interactions.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S3/c1-25-15-6-3-2-5-14(15)21-18(23)17(22)20-12-19(24,13-8-10-26-11-13)16-7-4-9-27-16/h2-11,24H,12H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYOFRFMUGAHLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multi-step organic reactions. A common synthetic route might include:
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Formation of the Hydroxyethyl Intermediate
- Starting with thiophene derivatives, a Grignard reaction can be employed to introduce the hydroxyethyl group.
- Reaction conditions: Thiophene, ethylene oxide, and magnesium in anhydrous ether.
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Coupling with Oxalamide
- The hydroxyethyl intermediate is then reacted with oxalyl chloride to form the oxalamide linkage.
- Reaction conditions: Oxalyl chloride, anhydrous conditions, and a base such as triethylamine.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The hydroxyl group can undergo oxidation to form a carbonyl compound.
- Common reagents: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate).
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Reduction
- The oxalamide moiety can be reduced to form amines.
- Common reagents: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride).
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Substitution
- The thiophene rings can undergo electrophilic substitution reactions.
- Common reagents: Halogens (e.g., Br2), nitrating agents (e.g., HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions due to its multiple functional groups.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for enzymes due to its structural complexity.
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Medicine
Pharmacology: Studied for its interactions with biological targets, such as receptors and enzymes.
Diagnostics: Potential use in imaging techniques due to its unique structural features.
Industry
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of bonds (e.g., hydrogen bonds, van der Waals interactions) with its targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with N-substituted thioxoacetamides and arylacetamides. Key analogs include:
Key Comparisons :
- Core Structure : Unlike the thioxoacetamide backbone in analogs, the target compound features an oxalamide group, which may enhance hydrogen-bonding capacity due to additional amide protons .
- Substituents : The dual thiophene rings in the target compound introduce steric bulk and electronic heterogeneity compared to simpler aryl groups (e.g., phenyl, chlorophenyl) in analogs. Thiophene’s aromaticity and sulfur atoms may alter π-π stacking and solubility .
- Methylthio Group : The 2-(methylthio)phenyl substituent provides moderate electron-donating effects, contrasting with electron-withdrawing groups (e.g., nitro in Compounds 12–13) or bulky substituents (e.g., indolyl in Compound 10) .
Physicochemical Properties
- Melting Points: Analogs with rigid, aromatic substituents (e.g., Compound 10: 206–207°C) exhibit higher melting points than those with flexible or non-aromatic groups (e.g., Compound 11: 147–148°C). The target compound’s hydroxyethyl and thiophene groups may reduce melting point relative to purely aromatic analogs due to disrupted crystal packing .
Electronic and Steric Considerations
- Thiophene vs. Phenyl : Thiophene’s lower aromaticity and sulfur atom may reduce electron density at the amide nitrogen, affecting reactivity in further functionalization .
- Methylthio Group: The –SMe group is less electron-donating than –OMe but more than –NO2, balancing electronic effects in the aryl ring .
Biological Activity
N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic organic compound notable for its diverse functional groups, which include thiophene rings and an oxalamide moiety. These structural features contribute to its potential biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its implications in drug discovery and therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 402.48 g/mol. The compound's structure features:
- Thiophene Rings : Known for their biological activity, thiophene derivatives often exhibit antimicrobial, anti-inflammatory, and anticancer properties.
- Oxalamide Moiety : This group is associated with stability and solubility, enhancing the compound's potential as a pharmaceutical agent.
While specific mechanisms for this compound have not been fully elucidated, compounds with similar structures typically interact with biological targets through:
- Enzyme Inhibition : Many thiophene derivatives inhibit enzymes involved in various metabolic pathways.
- Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways.
Pharmacological Effects
Research indicates that compounds featuring thiophene and oxalamide structures can exhibit a range of pharmacological effects:
- Antimicrobial Activity : Thiophene derivatives have shown efficacy against various bacterial strains.
- Anticancer Potential : Some studies suggest that similar compounds can inhibit cancer cell proliferation.
- Anti-inflammatory Effects : The presence of the hydroxyl group may enhance anti-inflammatory properties by modulating inflammatory mediators.
Synthesis and Evaluation of Similar Compounds
A study on related thiophene-based oxalamides reported significant immunosuppressive activity in mouse models. The most potent derivative exhibited an IC50 value significantly lower than established drugs like azathioprine, indicating a promising therapeutic profile.
In Vitro Studies
In vitro assays on synthesized oxalamides have demonstrated notable cytotoxicity against various cancer cell lines. For instance, one derivative showed an IC50 value of 0.004 µM against T-cell proliferation, highlighting its potential as a selective therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
